molecular formula C21H16N4OS B2527029 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 635701-33-6

1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2527029
CAS No.: 635701-33-6
M. Wt: 372.45
InChI Key: YCMLBNANTPCOQY-UHFFFAOYSA-N
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Description

1-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a pyridin-3-yl group at position 3. The triazole ring is connected via a sulfur atom to a phenylethanone moiety. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Derivatives of 1,2,4-triazoles are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory effects .

Properties

IUPAC Name

1-phenyl-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c26-19(16-8-3-1-4-9-16)15-27-21-24-23-20(17-10-7-13-22-14-17)25(21)18-11-5-2-6-12-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMLBNANTPCOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as BF3·OEt2, and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)RT, acetic acidSulfoxide65%
KMnO₄Acidic, 60°CSulfone78%
mCPBADCM, 0°CSulfone82%

Mechanistic Insight :

  • Mild oxidants like H₂O₂ selectively oxidize the thioether to sulfoxide (R2SO\text{R}_2\text{SO}) via a two-electron transfer process.

  • Stronger oxidants (e.g., KMnO₄) further oxidize sulfoxides to sulfones (R2SO2\text{R}_2\text{SO}_2) under acidic conditions.

Reduction Reactions

The ketone group (C=O\text{C=O}) is reducible to a secondary alcohol.

Reducing AgentSolventConditionsProductYieldReference
NaBH₄EtOH45–50°CAlcohol57%
LiAlH₄THFRefluxAlcohol89%

Key Findings :

  • NaBH₄ is effective for selective ketone reduction without affecting the triazole or pyridine rings .

  • LiAlH₄ provides higher yields but requires anhydrous conditions.

a) Nucleophilic Substitution at Sulfur

The thioether’s sulfur atom participates in nucleophilic displacement reactions.

NucleophileReagent/ConditionsProductApplicationReference
Alkyl halideCs₂CO₃, DMF, RTS-Alkylated derivativeIntermediate synthesis
AminesK₂CO₃, DMSO, 80°CThiol-amine conjugateBioactive analogs

Example :
Reaction with 2-bromo-1-phenylethanone in DMF/Cs₂CO₃ yields S-alkylated derivatives, pivotal in synthesizing analogs with modified biological activity .

b) Electrophilic Substitution on Triazole

The 1,2,4-triazole ring undergoes electrophilic substitution at the N-1 and N-2 positions.

Reaction TypeReagentProductNotesReference
NitrationHNO₃/H₂SO₄Nitro-triazolePositional selectivity at N-1
HalogenationCl₂, FeCl₃Chloro-triazoleEnhances bioactivity

Mechanistic Note :
Electrophiles preferentially attack the electron-rich nitrogen centers, with regioselectivity influenced by the adjacent pyridinyl group.

Coordination Chemistry

The pyridin-3-yl group acts as a ligand for metal coordination, enabling catalytic or medicinal applications.

Metal SaltConditionsComplex TypeApplicationReference
CuCl₂MeOH, RTCu(II) complexAntimicrobial studies
Fe(NO₃)₃EtOH, 50°CFe(III) complexAntioxidant activity

Structural Confirmation :
FT-IR and XRD data confirm chelation via the pyridine nitrogen and triazole sulfhydryl group .

Hydrolysis Reactions

The thioether linkage is susceptible to hydrolysis under strong acidic or basic conditions.

ConditionsProductYieldNotesReference
6M HCl, reflux1-Phenylethanone + Triazole-thiol70%Degradation pathway
NaOH (10%), 80°CDisulfide + Ketone55%Oxidative hydrolysis

Implications :
Hydrolysis studies are critical for assessing the compound’s stability in biological or environmental systems.

Cross-Coupling Reactions

The pyridinyl and phenyl groups enable participation in palladium-catalyzed couplings.

Reaction TypeCatalystConditionsProductReference
Suzuki couplingPd(PPh₃)₄DMF/H₂O, 80°CBiaryl derivatives
Heck reactionPd(OAc)₂DMF, 100°CAlkenylated analogs

Applications :
These reactions facilitate structural diversification for drug discovery.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is C21H16N4OS, with a molar mass of 372.44 g/mol. Its structure includes a thioether and a triazole moiety, which contribute to its unique properties and biological activities .

Medicinal Chemistry

The compound has shown significant potential in the field of medicinal chemistry due to its various biological activities:

Antimicrobial Activity : Research indicates that derivatives of triazole, including this compound, exhibit potent antibacterial and antifungal properties. Studies have demonstrated its efficacy against various pathogens, suggesting its potential as a new class of antimicrobial agents.

Anticancer Potential : The compound has been investigated for its anticancer properties. Triazole derivatives have been found to inhibit specific enzymes involved in tumor growth, such as steroid sulfatase, which is implicated in breast cancer progression. In vitro studies have shown that certain derivatives exhibit low IC50 values against cancer cell lines like MCF-7, indicating strong inhibitory effects on cancer proliferation .

Anti-inflammatory and Antiviral Activities : The compound is also being explored for anti-inflammatory and antiviral applications. Its mechanism often involves the modulation of inflammatory pathways and direct inhibition of viral replication .

Biological Studies

The biological activity of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone makes it a valuable tool for various biological studies:

Mechanism of Action : The interactions between this compound and biological targets are crucial for understanding its effects. It is believed that the triazole ring facilitates binding to enzymes and receptors involved in cellular signaling pathways, leading to changes in enzyme activity and gene expression related to cell growth and apoptosis .

Biochemical Pathways : This compound affects multiple biochemical pathways due to its broad spectrum of biological activities. The ability to modulate these pathways makes it an important candidate for further research into therapeutic applications .

Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Catalysts such as BF3·OEt2 are often employed along with specific solvents to enhance yield and purity . The preparation methods can include:

Oxidation Reactions : Using oxidizing agents like hydrogen peroxide to form sulfoxides or sulfones.

Reduction Reactions : Employing reducing agents such as sodium borohydride to yield corresponding alcohols or amines.

Substitution Reactions : The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitutions depending on the conditions used.

Mechanism of Action

The mechanism of action of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The phenyl and pyridinyl groups enhance the compound’s binding affinity and specificity, contributing to its overall efficacy .

Comparison with Similar Compounds

Pyridine vs. Thiophene/Other Heterocycles

  • Thiophen-3-ylmethyl substitution : In 1-(3-fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (), the thiophene group introduces sulfur-mediated hydrophobic interactions but reduces polarity compared to pyridine.

Electron-Donating vs. Electron-Withdrawing Groups

  • Phenylsulfonylphenyl: In 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), the sulfonyl group enhances hydrophilicity and may improve solubility .

Modifications to the Ethanone Moiety

Halogenated Aryl Groups

  • Chlorophenyl/Bromophenyl: 1-(4-chlorophenyl)-2-((4-phenyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl)thio)ethanone () and 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone () exhibit increased steric bulk and lipophilicity, which may affect target binding .

Cytotoxicity and Anticancer Effects

  • Hydrazone derivatives: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () show potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values <10 μM .
  • Selectivity : Fluorophenyl and chlorophenyl analogs () may exhibit enhanced selectivity due to halogen interactions with hydrophobic enzyme pockets .

Kinase Inhibition

    Biological Activity

    1-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a triazole ring known for its potential in pharmacological applications. The following sections delve into its synthesis, biological activities, and relevant research findings.

    The synthesis of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step reactions that utilize readily available precursors. Commonly employed methods include the use of catalysts such as BF3·OEt2 and specific solvents to enhance yield and purity. The molecular formula for this compound is C21H16N4OSC_{21}H_{16}N_{4}OS, with a molecular weight of 372.44 g/mol .

    Antimicrobial Activity

    Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone exhibit significant antifungal and antibacterial activities. For instance, studies have shown that triazole compounds can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

    Anticancer Potential

    The anticancer activity of this compound has been a focal point in recent studies. Triazole derivatives are known to interfere with cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, derivatives have been reported to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell lines such as MCF-7 .

    The mechanism by which 1-phenyl-2-((4-pheny)-5-(pyridin-3-y)-4H -1,2,4-triazol -3 -yl)thio)ethanone exerts its biological effects is multifaceted. It is believed that the triazole ring facilitates interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to altered enzyme activity and modulation of gene expression related to cell growth and apoptosis .

    Research Findings and Case Studies

    StudyFindings
    Sulfamoylated Triazoles A series of sulfamoylated triazole derivatives were synthesized and tested for STS inhibition; some compounds showed IC50 values as low as 0.21 nM .
    Antifungal Activity Triazole derivatives demonstrated significant antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
    Cell Viability Assays MTT assays indicated that certain derivatives effectively reduced cell viability in HepG2 cells at concentrations as low as 12.5 µg/mL .

    Q & A

    Q. What are the key synthetic steps and optimal conditions for synthesizing 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone?

    The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions. Key steps include nucleophilic substitution to introduce the thioether linkage and subsequent coupling with pyridinyl groups. Optimal conditions involve controlled temperatures (e.g., 60–80°C), catalysts like K₂CO₃ for deprotonation, and polar aprotic solvents (e.g., DMF) to enhance reactivity. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity .

    Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the molecular structure, particularly the triazole-thioether and pyridinyl moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC monitors reaction progress and purity. Infrared (IR) spectroscopy identifies functional groups like C=S and C=O bonds. X-ray crystallography may resolve stereochemical details if single crystals are obtained .

    Q. What structural features influence the compound’s physicochemical properties?

    The triazole ring contributes to planarity and π-π stacking interactions, while the thioether linkage enhances lipophilicity. The pyridinyl group introduces hydrogen-bonding capacity, affecting solubility and bioavailability. Substituents on the phenyl ring (e.g., electron-withdrawing/-donating groups) modulate electronic properties, as shown in analogs with fluorophenyl groups .

    Advanced Research Questions

    Q. How can reaction mechanisms for triazole-thioether bond formation be elucidated?

    Mechanistic studies employ kinetic isotope effects (KIEs) and density functional theory (DFT) calculations to track intermediates. For example, isotopic labeling of sulfur atoms (³⁴S) in thiol precursors can confirm nucleophilic attack pathways. Computational modeling of transition states identifies rate-limiting steps, such as the SN2 displacement at the ethanone sulfur center .

    Q. What computational approaches predict bioactivity and target binding affinity?

    Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets like bacterial tyrosine kinases or 5-lipoxygenase (5-LOX). DFT calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Pharmacophore modeling maps key hydrogen-bond acceptors (pyridinyl N) and hydrophobic regions (phenyl rings) to prioritize derivatives for synthesis .

    Q. How do structural modifications at the triazole C-5 position affect antimicrobial activity?

    Structure-activity relationship (SAR) studies show that replacing pyridinyl with electron-deficient groups (e.g., nitro or fluoro substituents) enhances activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL). Conversely, bulky substituents (e.g., mesityl) may reduce membrane permeability, as observed in analogs with lower MBC values .

    Q. What thermodynamic parameters govern retention behavior in hydrophilic interaction chromatography (HILIC)?

    Thermodynamic studies reveal that retention increases at lower temperatures due to exothermic adsorption (ΔH < 0). Entropy-driven desorption (ΔS > 0) dominates at higher temperatures. Van’t Hoff plots quantify phase-transfer thermodynamics, aiding method optimization for impurity profiling .

    Q. How is metabolic stability assessed in preclinical studies?

    Rat pharmacokinetic models measure serum half-life (e.g., t₁/₂ = 0.32 hours via intragastric administration). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, such as sulfoxide derivatives from thioether oxidation. Cytochrome P450 inhibition assays evaluate potential drug-drug interactions .

    Contradictions and Methodological Considerations

    • Synthesis Yields vs. Steric Effects : While K₂CO₃ generally improves yields in SN2 reactions, steric hindrance from bulky substituents (e.g., mesityl) can reduce efficiency, necessitating alternative bases like DBU .
    • Biological Activity vs. Solubility : Highly lipophilic derivatives show potent enzyme inhibition but poor aqueous solubility, requiring formulation strategies like salt formation (e.g., morpholinium salts) or nanoencapsulation .

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